2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
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Description
The compound “2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide” is a novel furimazine derivative . Furimazine derivatives are used in nanoluciferase bioluminescence, which is a commercially available luciferase known for its small size and superior bioluminescence performance .
Scientific Research Applications
Synthesis and Antimicrobial Study
Quinazoline derivatives have been explored for their antimicrobial properties. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones has been investigated, demonstrating potential antibacterial and antifungal activities (Patel & Patel, 2010). This suggests that compounds with a quinazoline backbone could be valuable in developing new antimicrobial agents.
Antibacterial Activities of Quinolones
Quinolones containing heterocyclic substituents have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990). The structural modifications, such as the inclusion of furan or thiophene rings, can influence the potency and spectrum of antibacterial action.
Novel Antibacterial Quinolones
A novel antibacterial 8-chloroquinolone with a distorted orientation due to its N-1 substituents demonstrated potent activities against both Gram-positive and Gram-negative bacteria, indicating the importance of structural configuration for antibacterial efficacy (Kuramoto et al., 2003).
Synthetic Methods and Spectral Characterization
Research on the synthesis and characterization of new heterocyclic compounds, including those with a quinazoline core, highlights the potential for discovering novel pharmacologically active molecules. Studies such as the convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives point towards ongoing efforts to explore the therapeutic potential of these compounds (Zaki, Radwan, & El-Dean, 2017).
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-2-3-6-13-30-25(32)21-12-11-18(24(31)28-16-20-9-7-14-33-20)15-23(21)29-26(30)34-17-19-8-4-5-10-22(19)27/h4-5,7-12,14-15H,2-3,6,13,16-17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUBMKKQIKAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
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